Cas no 612-03-3 (p-Acetotoluidide, N-methyl-)

p-Acetotoluidide, N-methyl- structure
p-Acetotoluidide, N-methyl- structure
Product Name:p-Acetotoluidide, N-methyl-
CAS No:612-03-3
MF:C10H13NO
MW:163.216322660446
MDL:MFCD00228543
CID:506230
PubChem ID:222175
Update Time:2025-04-19

p-Acetotoluidide, N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-methyl-N-(4-methylphenyl)-
    • N-methyl-N-(4-methylphenyl)acetamide
    • N-Methyl-N-p-tolylacetamide
    • N-Methyl-p-acetotoluidide
    • p-Acetotoluidide, N-methyl-
    • Acetamide, N-methyl-N-(4-methylphenyl)-
    • NSC7647
    • 4',N-Dimethylacetoanilide
    • N-methyl-N-(p-tolyl)acetamide
    • ZMYCGFKAPZHNPC-UHFFFAOYSA-N
    • N-Methyl-N-(4-methylphenyl)acetamide #
    • 612-03-3
    • D93545
    • DTXSID50278479
    • CS-0368167
    • AS-62556
    • 9UEZ82RUV6
    • SCHEMBL2069525
    • NSC-7647
    • DTXCID40229637
    • AKOS012014855
    • 4-(N-METHYLACETAMIDO)TOLUENE
    • MDL: MFCD00228543
    • Inchi: 1S/C10H13NO/c1-8-4-6-10(7-5-8)11(3)9(2)12/h4-7H,1-3H3
    • InChI Key: ZMYCGFKAPZHNPC-UHFFFAOYSA-N
    • SMILES: O=C(C)N(C)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 163.09979
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.3

Experimental Properties

  • PSA: 20.31

p-Acetotoluidide, N-methyl- Pricemore >>

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